2-(2-Bromophenyl)pyrrolidin-3-OL
Description
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-(2-bromophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-4-2-1-3-7(8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2 |
InChI Key |
OILYTLRIBGHLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Bromophenyl)pyrrolidin-3-OL typically involves:
- Formation of the pyrrolidine ring via cyclization or ring-closure reactions.
- Introduction of the 2-bromophenyl substituent through aromatic substitution or coupling.
- Installation of the hydroxyl group at the 3-position of the pyrrolidine ring by reduction or functional group transformation.
This approach ensures regioselectivity and stereochemical control, often yielding enantiomerically enriched products.
Ring Closure and Reduction Route (Based on Patent CN113321605A)
A robust method for preparing pyrrolidinol derivatives, applicable to 2-(2-Bromophenyl)pyrrolidin-3-OL, involves:
Step S1: Ring Closure
- React a suitable precursor compound I (e.g., a bromophenyl-substituted amino acid or halide) with compound II (a suitable cyclization partner) to form a cyclic intermediate compound III.
- This step is typically conducted under reflux in an appropriate solvent (e.g., xylene or isopropanol) to facilitate ring closure and crystallization of the intermediate.
Step S2: Reduction
- The cyclic intermediate III undergoes reduction using a mild reducing agent such as sodium borohydride, potassium borohydride, or boron trifluoride-ethyl ether complex.
- The reaction is carried out in tetrahydrofuran (THF) under inert atmosphere, with temperature control (0 to 50 °C).
- Dimethyl sulfate and trimethyl borate may be added dropwise to assist the reduction and functional group transformation.
- After completion, the reaction is quenched with hydrochloric acid, extracted with ethyl acetate, and purified to yield 2-(2-Bromophenyl)pyrrolidin-3-OL.
- Avoids hazardous reducing agents like lithium aluminum hydride.
- Intermediate III is a solid, facilitating purification and improving overall yield.
- The process is scalable and safer for industrial production.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| S1 | Compound I + Compound II, reflux, solvent (xylene/isopropanol) | Cyclized intermediate III (solid) |
| S2 | NaBH4 or KBH4, BF3·Et2O, THF, inert atmosphere, 0–50 °C | Reduction to target pyrrolidinol |
| Quench | HCl aqueous, extraction with EtOAc | Isolation of pure product |
Synthesis via α-Bromoketone and Pyrrolidine (Literature Method)
An alternative synthetic route involves:
- Preparation of an α-bromoketone intermediate bearing the 2-bromophenyl group.
- Nucleophilic substitution with pyrrolidine to form the pyrrolidine ring system.
- Subsequent reduction or hydroxylation to install the 3-ol group.
- Dissolve α-bromoketone in diethyl ether or ethanol, cool in an ice bath.
- Add pyrrolidine dropwise; the reaction mixture changes color and forms an oil.
- Stir at room temperature for 1–24 hours.
- Work up by partitioning between water and ether, washing, drying, and purifying.
This method is adaptable and has been used for related pyrrolidine derivatives, though specific yields for 2-(2-Bromophenyl)pyrrolidin-3-OL require optimization.
Enantioselective Synthesis via Boron-Mediated Reduction (From WO2014128523A)
For enantiomerically pure 2-(2-Bromophenyl)pyrrolidin-3-OL:
- Start with an aromatic precursor (e.g., 1,3,5-trimethoxybenzene derivative).
- Employ sodium borohydride and boron trifluoride diethyl etherate (BF3·Et2O) to reduce intermediates to pyrrolidine alcohols.
- Use methanesulfonyl chloride and triethylamine to activate hydroxyl groups, followed by base-mediated ring closure.
- The process yields a mixture of enantiomers with a preference for the trans configuration, which can be separated or further transformed.
This method provides stereochemical control and is suitable for synthesizing chiral pyrrolidinols.
Analytical Data and Yields
| Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Ring Closure + Reduction | NaBH4, BF3·Et2O, THF, HCl quench | ~85–92 | Scalable, mild conditions, high purity |
| α-Bromoketone + Pyrrolidine | Pyrrolidine, Et2O or EtOH, RT stirring | Variable | Requires optimization for purity |
| Boron-Mediated Reduction | NaBH4, BF3·Et2O, MsCl, Et3N | 70–90 | Enantioselective, trans isomer favored |
Summary Table of Preparation Methods
| Preparation Route | Reaction Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ring Closure + Reduction | Cyclization + Reduction | Compound I + II, NaBH4 or KBH4, BF3·Et2O, THF | Mild, scalable, safe, high purity | Requires multi-step purification |
| α-Bromoketone + Pyrrolidine | Nucleophilic substitution | α-Bromoketone, pyrrolidine, Et2O/EtOH, RT | Simple, direct | Yield and stereochemistry variable |
| Boron-Mediated Enantioselective | Reduction + Activation | NaBH4, BF3·Et2O, MsCl, Et3N | Enantiomeric purity, stereocontrol | More complex, reagents sensitive |
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)pyrrolidin-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenylpyrrolidine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylpyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromophenyl)pyrrolidin-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its effects on the central nervous system.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring contributes to the compound’s stability and bioactivity, allowing it to interact effectively with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-(3-Bromophenyl)pyrrolidin-3-OL
The positional isomer 2-(3-Bromophenyl)pyrrolidin-3-OL (CAS 1369349-93-8) shares the same molecular formula but differs in the bromine substitution pattern (3-bromophenyl vs. 2-bromophenyl). Key differences include:
- Synthetic Accessibility : The 3-bromo isomer is commercially available (), whereas the 2-bromo variant is less documented, suggesting synthetic challenges or instability.
Pyrrolidin-3-ol Derivatives with Aromatic Substituents
- (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (): This compound replaces bromine with fluorine and incorporates an additional methylaminoethyl chain. Fluorine’s electronegativity enhances metabolic stability compared to bromine, while the extended side chain may improve blood-brain barrier penetration .
- (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (): Here, the pyrrolidine hydroxyl group is ether-linked to a pyridine ring. The absence of bromine reduces molecular weight (C₉H₁₄Cl₂N₂O vs.
Brominated Heterocycles: 2-Bromo-3-methylpyridine
Its safety profile includes hazards under GHS classification (e.g., acute toxicity, skin irritation) , which may inform handling protocols for brominated pyrrolidines.
Structural and Functional Data Table
Biological Activity
2-(2-Bromophenyl)pyrrolidin-3-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing on various research findings.
Chemical Structure
The chemical structure of 2-(2-Bromophenyl)pyrrolidin-3-OL can be represented as follows:
- Molecular Formula : CHBrN\O
- CAS Number : Not widely documented in common databases, but related compounds have been studied extensively.
Research indicates that compounds similar to 2-(2-Bromophenyl)pyrrolidin-3-OL may interact with various neurotransmitter systems, particularly the serotonergic system. These interactions suggest potential applications in treating neuropsychiatric disorders, including anxiety and depression.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as an inverse agonist at serotonin receptors, influencing mood and cognitive functions .
- CNS Activity : Its structural analogs have shown efficacy in models for cognitive decline and other central nervous system (CNS) disorders .
Biological Activity
The biological activity of 2-(2-Bromophenyl)pyrrolidin-3-OL has been evaluated through various assays, demonstrating promising results in several areas:
Antidepressant Activity
In studies assessing antidepressant effects, compounds with similar structures exhibited significant activity in behavioral models. For instance, the administration of related pyrrolidine derivatives resulted in reduced immobility time in the forced swim test, a common measure of antidepressant efficacy .
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of pyrrolidine derivatives indicate potential effectiveness against a range of pathogens. These studies suggest that 2-(2-Bromophenyl)pyrrolidin-3-OL could possess antibacterial or antifungal activity, although specific data on this compound is limited .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
